molecular formula C38H40N4O3 B2766289 N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 899915-60-7

N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Katalognummer B2766289
CAS-Nummer: 899915-60-7
Molekulargewicht: 600.763
InChI-Schlüssel: HCNWKWWJCRCJHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C38H40N4O3 and its molecular weight is 600.763. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Receptor Binding Studies and Imaging Agents

  • The compound has been explored for its binding affinity to sigma-2 receptors, indicating its potential as a ligand for studying receptor profiles in vitro. Radiolabeled analogues of benzamide derivatives have shown promise in positron emission tomography (PET) imaging studies to assess the sigma-2 receptor status of solid tumors, underscoring the compound's utility in cancer research and diagnostics (Xu et al., 2005).

Synthesis of Novel Compounds

  • The synthesis of various benzamide derivatives has been a focal point of research, aiming at the development of compounds with potential analgesic, anti-inflammatory, antimicrobial, and antipsychotic activities. For instance, novel pyrazoles and triazoles bearing a dibromoquinazoline moiety have been synthesized and screened for their analgesic activity, revealing some compounds with promising profiles (Saad et al., 2011).

Antineoplastic and Enzyme Inhibition Studies

  • Quinazoline derivatives have been synthesized and evaluated for their antineoplastic and enzyme inhibition properties, demonstrating the compound's potential in the development of new cancer therapies and as a tool in biochemical research (Markosyan et al., 2010).

Pharmacological and Structure-Activity Relationships

  • Research has also delved into understanding the structure-activity relationships (SAR) of benzamide derivatives, facilitating the design of molecules with enhanced pharmacological profiles for treating various conditions, including mental health disorders (Norman et al., 1996).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 1-benzylpiperidine-4-carboxylic acid with 2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazoline-3-carbaldehyde, followed by reduction and acylation to form the final product.", "Starting Materials": [ "1-benzylpiperidine-4-carboxylic acid", "2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazoline-3-carbaldehyde", "Sodium borohydride", "Acetic anhydride", "N,N-dimethylformamide", "Triethylamine", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "1. Condensation of 1-benzylpiperidine-4-carboxylic acid with 2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazoline-3-carbaldehyde in the presence of triethylamine and N,N-dimethylformamide to form the intermediate product.", "2. Reduction of the intermediate product using sodium borohydride in methanol to form the corresponding alcohol.", "3. Acylation of the alcohol using acetic anhydride in the presence of triethylamine to form the acylated product.", "4. Purification of the acylated product using chloroform and sodium bicarbonate.", "5. Acidification of the purified product using hydrochloric acid to form the final product.", "6. Neutralization of the final product using sodium hydroxide and purification using sodium chloride." ] }

CAS-Nummer

899915-60-7

Produktname

N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Molekularformel

C38H40N4O3

Molekulargewicht

600.763

IUPAC-Name

N-(1-benzylpiperidin-4-yl)-4-[[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C38H40N4O3/c1-26-21-27(2)34(28(3)22-26)25-41-35-12-8-7-11-33(35)37(44)42(38(41)45)24-30-13-15-31(16-14-30)36(43)39-32-17-19-40(20-18-32)23-29-9-5-4-6-10-29/h4-16,21-22,32H,17-20,23-25H2,1-3H3,(H,39,43)

InChI-Schlüssel

HCNWKWWJCRCJHB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5CCN(CC5)CC6=CC=CC=C6)C

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.